molecular formula C17H14N6S2 B2900068 3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene CAS No. 301858-16-2

3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene

Cat. No.: B2900068
CAS No.: 301858-16-2
M. Wt: 366.46
InChI Key: MOEKPNVATAZQGY-UHFFFAOYSA-N
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Description

4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that features a unique combination of a tetrazole ring and a benzothiolo pyrimidine structure

Mechanism of Action

Target of Action

The primary targets of the compound “4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine” are currently unknown.

Mode of Action

The presence of a phenyltetrazolyl group and a benzothiolopyrimidine moiety in its structure suggests that it might interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Tetrazole derivatives have been known to exhibit various biological activities, suggesting that this compound might influence multiple biochemical pathways .

Pharmacokinetics

The sulfanyl group might also influence its distribution and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and the absence of detailed biological studies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the tetrazole ring can undergo tautomerism depending on the pH, which might influence its interaction with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the tetrazole ring. Common methods for synthesizing tetrazole derivatives include the reaction of triethyl orthoformate with sodium azide, or the use of alcohols and aldehydes . The benzothiolo pyrimidine structure can be synthesized through cyclization reactions involving thiourea and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its combination of a tetrazole ring and a benzothiolo pyrimidine structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(1-phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6S2/c1-2-6-11(7-3-1)23-17(20-21-22-23)25-16-14-12-8-4-5-9-13(12)24-15(14)18-10-19-16/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEKPNVATAZQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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